![molecular formula C12H18N2OS2 B14274577 N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide CAS No. 158262-68-1](/img/structure/B14274577.png)
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide is a compound that contains a 1,3-dithiane ring, which is known for its twist-boat conformation.
Méthodes De Préparation
The synthesis of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath or using a fusion technique where aryl amines react with ethyl cyanoacetate .
Analyse Des Réactions Chimiques
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s carbonyl group, C=C double bond, and sulfur atoms are reactive sites that participate in these reactions. For example, the direct formation of C-C bonds can be achieved by reacting cyano ketene dithioacetal with Morita–Baylis–Hillman alcohols, resulting in 1,4-pentadiene derivatives . Common reagents used in these reactions include aldehydes and acrylonitrile .
Applications De Recherche Scientifique
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide has several scientific research applications. In chemistry, it is used as an intermediate for synthesizing various heterocyclic compounds. Its derivatives have been studied for their potential use in pharmaceuticals and agrochemicals due to their lipophilicity, hydrophobic properties, and stable metabolic character . Additionally, the compound has been investigated for its corrosion inhibition properties, particularly in acidic environments, where it adsorbs onto metal surfaces to prevent corrosion .
Mécanisme D'action
The mechanism of action of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide involves its interaction with molecular targets through its reactive functional groups. The compound’s cyano and carbonyl groups enable it to participate in nucleophilic and electrophilic reactions, forming stable intermediates and products. These interactions are crucial for its applications in synthesizing complex molecules and inhibiting corrosion .
Comparaison Avec Des Composés Similaires
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be compared with similar compounds such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. These compounds share the 1,3-dithiane ring structure and exhibit similar chemical reactivity. the unique substitution patterns in this compound confer distinct properties, making it suitable for specific applications in pharmaceuticals and corrosion inhibition .
Propriétés
Numéro CAS |
158262-68-1 |
|---|---|
Formule moléculaire |
C12H18N2OS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
N-[cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H18N2OS2/c1-12(2,3)11(15)14(4)9(8-13)10-16-6-5-7-17-10/h5-7H2,1-4H3 |
Clé InChI |
ULBSQBMLJVXCSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N(C)C(=C1SCCCS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


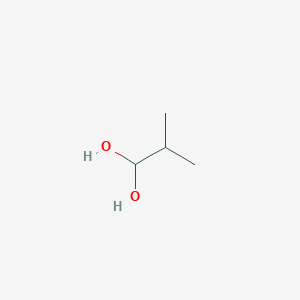
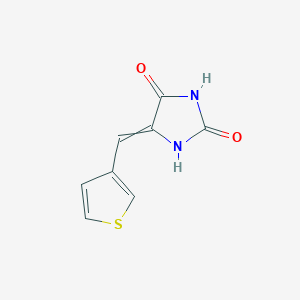

![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
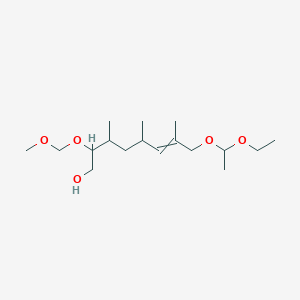
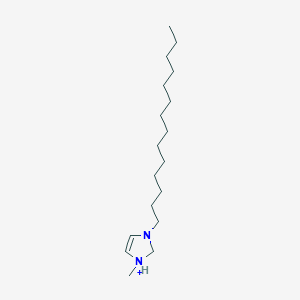
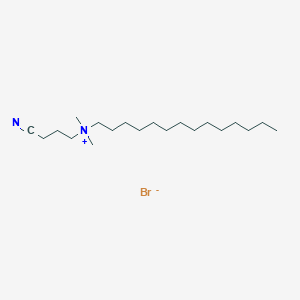
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
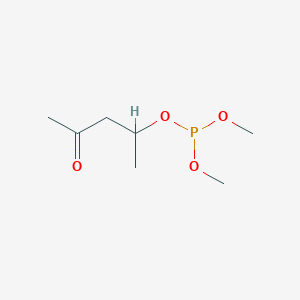
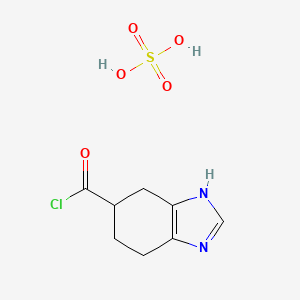
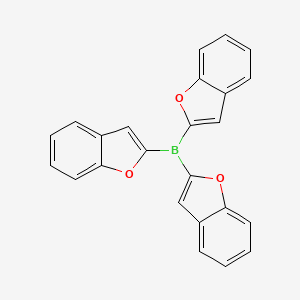

![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
